N-allyl-N-benzyl-2-morpholin-4-yl-2-oxoacetamide -

N-allyl-N-benzyl-2-morpholin-4-yl-2-oxoacetamide

Catalog Number: EVT-5452122
CAS Number:
Molecular Formula: C16H20N2O3
Molecular Weight: 288.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)picolinamide

Compound Description: N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)picolinamide is a novel non-peptide CCR5 antagonist synthesized for potential use in the prevention of human HIV-1 infection. It exhibits a certain degree of biological activity.

Relevance: This compound is structurally related to N-Allyl-N-benzyl-2-morpholin-4-yl-2-oxoacetamide through the shared features of an allyl group and an amide group. Both compounds also incorporate cyclic amine moieties, although N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)picolinamide utilizes a piperidine ring while N-allyl-N-benzyl-2-morpholin-4-yl-2-oxoacetamide has a morpholine ring.

N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide

Compound Description: This compound is another novel non-peptide CCR5 antagonist synthesized for potential use in HIV-1 prevention. It also demonstrates some biological activity.

Relevance: Similar to the previous compound, N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide shares the allyl and amide functionalities with N-Allyl-N-benzyl-2-morpholin-4-yl-2-oxoacetamide. It also features a piperidine ring, making it structurally similar to N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)picolinamide.

N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide

Compound Description: This is a non-peptide CCR5 antagonist, structurally similar to the previously mentioned benzamide and picolinamide derivatives.

Relevance: Like the previous two compounds, N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide shares the allyl and amide groups with N-Allyl-N-benzyl-2-morpholin-4-yl-2-oxoacetamide, and it also features a piperidine ring.

N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-3-chlorobenzamide

Compound Description: This compound is another non-peptide CCR5 antagonist synthesized and characterized in the research.

Relevance: Like the previous three compounds, N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-3-chlorobenzamide shares the allyl and amide groups with N-Allyl-N-benzyl-2-morpholin-4-yl-2-oxoacetamide, and it also features a piperidine ring.

N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-2-chlorobenzamide

Compound Description: This compound is yet another non-peptide CCR5 antagonist, structurally similar to the other benzamide derivatives discussed. It was found to have a hemi-inhibitory concentration (IC50) of (5.35 ± 0.3) nmol/L in GTPγS activity assays.

Relevance: N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-2-chlorobenzamide, like the other four compounds, shares the allyl and amide groups with N-Allyl-N-benzyl-2-morpholin-4-yl-2-oxoacetamide and also incorporates a piperidine ring.

N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides

Compound Description: These are a series of novel compounds synthesized for their potential antitumor properties. They were prepared by reacting N-(5-R-benzyl-1,3-thiazol-2-yl)-2-chloroacetamides with sulfur and morpholine, followed by a reaction with ethylenediamine.

Relevance: The N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides share the amide functionality with N-Allyl-N-benzyl-2-morpholin-4-yl-2-oxoacetamide. While the structures differ in several aspects, both involve incorporating heterocyclic rings and exploring biological activity related to disease treatment.

2-(Substituted amino)alkylthiopyrimidin-4(3H)-ones

Compound Description: These are a series of compounds synthesized and tested for their antimicrobial activity against various Gram-positive bacteria, yeast, and fungi.

Relevance: These compounds, while structurally distinct from N-Allyl-N-benzyl-2-morpholin-4-yl-2-oxoacetamide, fall under a similar category of heterocyclic compounds with substituted amine groups, demonstrating the broad interest in this chemical class for potential therapeutic applications.

N-(4-(Amino(imino)-methyl)benzyl)-2-((R)-4-benzyl-3-oxo-morpholin-2-yl)-acetamide

Compound Description: This compound is a thrombin inhibitor synthesized using a chemoenzymatic approach. It utilizes a chiral morpholinone scaffold for its activity.

Relevance: This compound shares the morpholinone structural motif with N-Allyl-N-benzyl-2-morpholin-4-yl-2-oxoacetamide, highlighting the use of morpholine-based structures in drug discovery for different therapeutic targets.

N-Allyl-N-(piperidin-4-yl)benzamide

Compound Description: This compound serves as an intermediate in the synthesis of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide.

Relevance: N-Allyl-N-(piperidin-4-yl)benzamide shares the allyl and benzamide groups with N-Allyl-N-benzyl-2-morpholin-4-yl-2-oxoacetamide. Both compounds also incorporate a cyclic amine, although N-Allyl-N-(piperidin-4-yl)benzamide features a piperidine ring while N-allyl-N-benzyl-2-morpholin-4-yl-2-oxoacetamide has a morpholine ring.

Properties

Product Name

N-allyl-N-benzyl-2-morpholin-4-yl-2-oxoacetamide

IUPAC Name

N-benzyl-2-morpholin-4-yl-2-oxo-N-prop-2-enylacetamide

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

InChI

InChI=1S/C16H20N2O3/c1-2-8-18(13-14-6-4-3-5-7-14)16(20)15(19)17-9-11-21-12-10-17/h2-7H,1,8-13H2

InChI Key

GDECWBXNBVUXFD-UHFFFAOYSA-N

SMILES

C=CCN(CC1=CC=CC=C1)C(=O)C(=O)N2CCOCC2

Canonical SMILES

C=CCN(CC1=CC=CC=C1)C(=O)C(=O)N2CCOCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.